molecular formula C18H19N3OS B2406860 2-cyano-N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 750599-38-3

2-cyano-N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2406860
CAS No.: 750599-38-3
M. Wt: 325.43
InChI Key: CZTPQGAFWSPAST-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-cyano-N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into smaller fragments.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon or platinum oxide . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-cyano-N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-cyano-N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-cyano-N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]acetamide can be compared with other similar compounds, such as:

    2-cyanoacetamide: A simpler compound with similar functional groups but lacking the thiazole and cyclohexylphenyl moieties.

    4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine: A precursor in the synthesis of the target compound, sharing the thiazole and cyclohexylphenyl structure but without the cyanoacetamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-cyano-N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c19-11-10-17(22)21-18-20-16(12-23-18)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h6-9,12-13H,1-5,10H2,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTPQGAFWSPAST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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